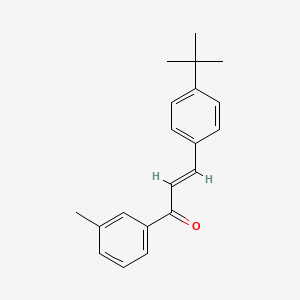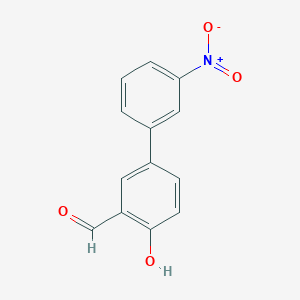
11-Nitroundecyltrimethoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Nitroundecyltrimethoxysilane is an organosilicon compound with the chemical formula C14H31NO5Si and a molecular weight of 321.49 g/mol . This compound is characterized by the presence of a nitro group attached to an undecyl chain, which is further bonded to a trimethoxysilane group. It is used in various applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 11-Nitroundecyltrimethoxysilane typically involves the reaction of undecyltrimethoxysilane with a nitrating agent. One common method involves the nitration of undecyltrimethoxysilane using concentrated nitric acid under controlled conditions to introduce the nitro group . The reaction is usually carried out in a solvent such as acetic acid, and the temperature is carefully monitored to prevent decomposition of the reactants.
Analyse Des Réactions Chimiques
11-Nitroundecyltrimethoxysilane undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through reactions with nucleophiles.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
11-Nitroundecyltrimethoxysilane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: It is employed in the modification of surfaces for biological assays and cell culture studies.
Mécanisme D'action
The mechanism of action of 11-Nitroundecyltrimethoxysilane involves its ability to form stable covalent bonds with various substrates. The trimethoxysilane group can undergo hydrolysis to form silanol groups, which can then react with hydroxyl groups on surfaces to form strong Si-O-Si bonds. This property makes it useful in surface modification and adhesion applications .
Comparaison Avec Des Composés Similaires
11-Nitroundecyltrimethoxysilane can be compared with other similar compounds such as:
(3-Aminopropyl)triethoxysilane: This compound has an amino group instead of a nitro group and is commonly used in silanization processes.
11-Nitroundecyltriethoxysilane: Similar to this compound but with ethoxy groups instead of methoxy groups, which can affect its reactivity and applications.
The uniqueness of this compound lies in its combination of a nitro group and trimethoxysilane group, which provides distinct chemical properties and reactivity compared to other organosilicon compounds.
Propriétés
IUPAC Name |
trimethoxy(11-nitroundecyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31NO5Si/c1-18-21(19-2,20-3)14-12-10-8-6-4-5-7-9-11-13-15(16)17/h4-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSUIWVYRUTGBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCCCCCCCC[N+](=O)[O-])(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31NO5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]methylamine dihydrochloride](/img/structure/B6323543.png)

![{[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]methyl}dimethylamine hydrochloride](/img/structure/B6323561.png)


